molecular formula C22H24O11 B157516 (2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one CAS No. 69651-80-5

(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Cat. No. B157516
CAS RN: 69651-80-5
M. Wt: 464.4 g/mol
InChI Key: QSLBWGKNSBMTJL-YMTXFHFDSA-N
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Description

(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one is a natural product found in Prunus davidiana with data available.

Mechanism of Action

Target of Action

Hesperetin 5-O-glucoside primarily targets the acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and the microsomal triglyceride transfer protein (MTP) . These targets play a crucial role in cholesterol metabolism and lipoprotein assembly, respectively .

Mode of Action

Hesperetin 5-O-glucoside reduces or inhibits the activity of ACAT 1 and ACAT 2 genes and reduces MTP activity . Additionally, it seems to upregulate the LDL receptor . This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

The inhibition of ACAT genes and MTP by Hesperetin 5-O-glucoside affects the cholesterol metabolism pathway and the lipoprotein assembly pathway . The upregulation of the LDL receptor enhances the reuptake of lipoproteins, contributing to the regulation of cholesterol levels .

Pharmacokinetics

Hesperetin 5-O-glucoside, like all flavonoids, is rapidly metabolized in intestinal and liver cells upon digestion in the gastrointestinal tract . This process releases smaller metabolites into the blood and urine for excretion . The oral bioavailability of Hesperetin 5-O-glucoside is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes .

Result of Action

The action of Hesperetin 5-O-glucoside results in a reduction of cholesteryl ester mass and inhibition of apoB secretion by up to 80% . This leads to a decrease in cholesterol levels . It may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .

Action Environment

The action, efficacy, and stability of Hesperetin 5-O-glucoside can be influenced by environmental conditions such as temperature, pH, and light . Its solubility can also be affected by the position of a sugar moiety at the C-5-position . The nature, position, and number of sugar moieties in the flavonoid structure, as well as conjugation, can influence its ability to inhibit PTP1B .

properties

IUPAC Name

(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLBWGKNSBMTJL-YMTXFHFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989771
Record name 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

CAS RN

69651-80-5
Record name Hesperetin 5-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69651-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hesperetin 5-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069651805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Reactant of Route 2
Reactant of Route 2
(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Reactant of Route 3
Reactant of Route 3
(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Reactant of Route 4
(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Reactant of Route 5
(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Reactant of Route 6
Reactant of Route 6
(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Q & A

Q1: What makes Hesperetin 5-O-glucoside a potential therapeutic agent for diabetes?

A1: Hesperetin 5-O-glucoside exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) []. PTP1B is an enzyme involved in regulating insulin signaling, and its inhibition can enhance insulin sensitivity, making it a target for diabetes treatment.

Q2: How does the structure of Hesperetin 5-O-glucoside influence its PTP1B inhibitory activity?

A2: Research suggests that the presence, position, and type of sugar moiety significantly impact the inhibitory activity of Hesperetin derivatives against PTP1B []. Specifically, the glucose molecule at the C-5 position in Hesperetin 5-O-glucoside seems crucial for its enhanced activity compared to Hesperetin, which lacks this sugar moiety [].

Q3: What is the mechanism of PTP1B inhibition by Hesperetin 5-O-glucoside?

A3: Kinetic studies have revealed that Hesperetin 5-O-glucoside acts as a mixed-type inhibitor of PTP1B []. This implies that the compound can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity.

Q4: Is there evidence supporting the interaction between Hesperetin 5-O-glucoside and PTP1B?

A4: Yes, molecular docking studies demonstrate that Hesperetin 5-O-glucoside exhibits a strong binding affinity to key amino acid residues within the allosteric site of PTP1B []. This suggests a favorable interaction between the compound and the enzyme, supporting its inhibitory potential.

Q5: Beyond PTP1B inhibition, does Hesperetin 5-O-glucoside exhibit other biological activities?

A5: Research indicates that Hesperetin 5-O-glucoside, alongside other flavonoids, contributes to the citrus flavor and improved antioxidant activity of citrus flower-green tea []. While it did not show significant triglyceride-lowering effects in a study on hyperlipidemic rats, it did demonstrate a notable hypocholesterolemic effect [].

Q6: What analytical techniques are employed to identify and quantify Hesperetin 5-O-glucoside?

A6: Various analytical techniques are used to study Hesperetin 5-O-glucoside. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly employed for identification and quantification in complex mixtures like plant extracts []. In addition, techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) can provide detailed phytochemical profiling, identifying Hesperetin 5-O-glucoside alongside other compounds present in plant extracts [].

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